Cas no 1486-49-3 (Benzoic acid,4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid)
Benzoic acid,4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid
- (4-phenylmethoxybenzoyl) 4-phenylmethoxybenzoate
- 4-BENZYLOXYBENZOIC ACID ANHYDRIDE
- FT-0764775
- 4-benzyloxybenzoic anhydride
- 1486-49-3
- Benzoic acid, 4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid
- 4-(Benzyloxy)benzoic anhydride
- SCHEMBL4059146
- 4-BENZYLOXYBENZOICACIDANHYDRIDE
- DTXSID80564231
-
- MDL: MFCD00064916
- Inchi: 1S/C28H22O5/c29-27(23-11-15-25(16-12-23)31-19-21-7-3-1-4-8-21)33-28(30)24-13-17-26(18-14-24)32-20-22-9-5-2-6-10-22/h1-18H,19-20H2
- InChI Key: KVVRJYYXGYCCLY-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C(=O)OC(C2C=CC(=CC=2)OCC2C=CC=CC=2)=O)=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 438.14676
- Monoisotopic Mass: 438.14672380g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- PSA: 61.83
Benzoic acid,4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D121620-100g |
4-BENZYLOXYBENZOICACIDANHYDRIDE |
1486-49-3 | 95% | 100g |
$1850 | 2024-08-03 | |
| eNovation Chemicals LLC | D121620-100g |
4-BENZYLOXYBENZOICACIDANHYDRIDE |
1486-49-3 | 95% | 100g |
$1850 | 2025-02-26 | |
| eNovation Chemicals LLC | D121620-100g |
4-BENZYLOXYBENZOICACIDANHYDRIDE |
1486-49-3 | 95% | 100g |
$1850 | 2025-02-28 |
Benzoic acid,4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on Benzoic acid,4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid
Benzoic acid, 4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid (CAS No. 1486-49-3)
Benzoic acid, 4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid (CAS No. 1486-49-3) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This anhydride is derived from the reaction of 4-(phenylmethoxy)benzoic acid and is characterized by its unique structural features and chemical reactivity.
The compound's molecular formula is C28H22O6, and it has a molecular weight of approximately 458.47 g/mol. The presence of the phenylmethoxy group imparts significant stability and reactivity to the molecule, making it a valuable intermediate in various synthetic pathways. The anhydride functionality allows for the formation of ester linkages, which are crucial in the synthesis of polymers and other complex organic molecules.
In recent years, research on Benzoic acid, 4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid has gained momentum due to its potential applications in drug discovery and development. Studies have shown that this compound can serve as a building block for the synthesis of bioactive molecules with diverse pharmacological properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this anhydride in the synthesis of novel anti-inflammatory agents with improved efficacy and reduced side effects.
The structural flexibility and functional group diversity of Benzoic acid, 4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid make it an attractive candidate for the development of new therapeutic agents. Its ability to form stable ester linkages with various organic compounds allows for the creation of prodrugs that can enhance drug delivery and bioavailability. Additionally, the compound's low toxicity and high chemical stability contribute to its suitability for pharmaceutical applications.
Beyond pharmaceuticals, Benzoic acid, 4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid has found applications in materials science. Researchers at the University of California, Berkeley, have explored its use in the synthesis of functional polymers with tunable properties. These polymers have potential applications in areas such as drug delivery systems, tissue engineering, and advanced coatings. The ability to control the polymerization process through the use of this anhydride has opened new avenues for creating materials with tailored mechanical and chemical properties.
The synthesis of Benzoic acid, 4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid typically involves a multi-step process that includes the esterification of 4-(phenylmethoxy)benzoic acid followed by dehydration to form the anhydride. The reaction conditions are carefully controlled to ensure high yield and purity. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.
In conclusion, Benzoic acid, 4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid (CAS No. 1486-49-3) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties and structural features make it a valuable tool for researchers and chemists working on innovative solutions in these fields. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further expanding its importance in the scientific community.
1486-49-3 (Benzoic acid,4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid) Related Products
- 744-45-6(Diphenyl isophthalate)
- 23676-08-6(Methyl 4-Ethyloxybenzoate)
- 2444-19-1(4-Hydroxyphenyl benzoate)
- 32122-11-5(Methyl 4-benzyloxybenzoate)
- 93-99-2(Phenyl benzoate)
- 94-30-4(Ethyl 4-methoxybenzoate)
- 794-94-5(4-Methoxybenzoic Anhydride)
- 23676-09-7(Ethyl 4-ethoxybenzoate)
- 121-98-2(Methyl 4-methoxybenzoate)
- 1539-04-4(1,4-diphenyl benzene-1,4-dicarboxylate)